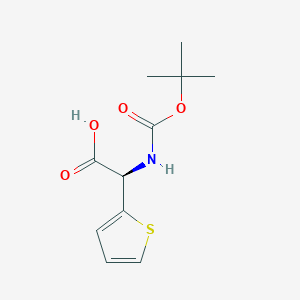

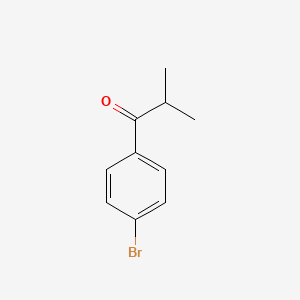

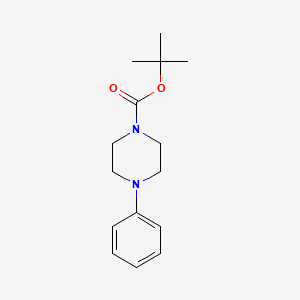

![molecular formula C7H11NO2 B1284191 O-[3-(呋喃-2-基)丙基]羟胺 CAS No. 138718-06-6](/img/structure/B1284191.png)

O-[3-(呋喃-2-基)丙基]羟胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound O-[3-(Furan-2-YL)propyl]hydroxylamine is a chemical derivative that is part of a broader class of furan compounds. Furan derivatives are known for their diverse applications in pharmaceuticals and materials science due to their unique chemical properties. The specific structure of O-[3-(Furan-2-YL)propyl]hydroxylamine suggests potential reactivity and utility in synthetic chemistry, as indicated by related research on furan-containing compounds and hydroxylamines.

Synthesis Analysis

The synthesis of furan derivatives typically involves multiple steps, starting from basic furan compounds and introducing various substituents. In the case of O-[3-(Furan-2-YL)propyl]hydroxylamine, a similar synthetic route may be employed. For instance, a related compound was synthesized starting from 2-acetylfuran, which underwent Claisen Schmidt condensation with different aromatic aldehydes to yield 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones. These intermediates were then cyclized with hydroxylamine hydrochloride to form 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazole, which could be further modified to produce the desired hydroxylamine derivatives .

Molecular Structure Analysis

The molecular structure of O-[3-(Furan-2-YL)propyl]hydroxylamine would be characterized by the presence of the furan ring, a propyl linker, and the hydroxylamine functional group. The furan ring is a five-membered aromatic heterocycle with oxygen as the heteroatom, which contributes to the compound's electronic properties. The hydroxylamine group is known for its nucleophilicity and ability to participate in various chemical reactions. The structural elucidation of such compounds is typically achieved through spectroscopic methods such as IR, 1H NMR, 13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

Hydroxylamine derivatives are versatile in chemical synthesis due to their ability to undergo a range of reactions, including amination and cyclization. The aminating efficiency of hydroxylamine derivatives can be compared, as seen in the synthesis of N-benzoyliminopyridinium ylides using O-(2,4-dinitrophenyl)hydroxylamine . Although the specific reactions of O-[3-(Furan-2-YL)propyl]hydroxylamine are not detailed, it is likely that it could participate in similar amination reactions due to the presence of the hydroxylamine functional group.

Physical and Chemical Properties Analysis

The physical and chemical properties of O-[3-(Furan-2-YL)propyl]hydroxylamine would be influenced by both the furan ring and the hydroxylamine group. The furan ring contributes to the compound's aromaticity and potential reactivity with electrophiles. The hydroxylamine group could affect the compound's solubility, boiling point, and stability. These properties are essential for the compound's behavior in chemical reactions and its potential applications in pharmaceuticals. The antidepressant and antianxiety activities of related furan derivatives have been investigated, indicating the biological relevance of such compounds .

科学研究应用

环境影响

O-(2,3,4,5,6)-五氟苄基-羟胺盐酸盐,一种与 O-[3-(呋喃-2-基)丙基]羟胺相关的化合物,已被应用于环境研究中。它用于固相微萃取 (SPME) 中,用于对呋喃及其甲基化衍生物的光氧化过程中获得的不饱和 1,4-二羰基产物进行采样和定量。这具有重要的环境意义,因为这些 1,4-二羰基是 OH 引发的呋喃氧化反应的主要产物,影响大气化学 (Alvarez 等人,2009 年)。

抗菌应用

羟胺,O-[3-(呋喃-2-基)丙基]羟胺的一个组成部分,已被用于合成具有抗菌活性的化合物。例如,二萘[2,1-b]呋喃-2-基-甲酮及其肟衍生物使用羟胺合成,并针对各种微生物测试了其抗菌活性,表现出较弱的抗菌活性 (Kırılmış 等人,2009 年)。

DNA 研究

2'-O-(3-(呋喃-2-基)丙基)腺苷,与 O-[3-(呋喃-2-基)丙基]羟胺密切相关,已被合成并评估其在 DNA 双链中形成链间交联的能力。该化合物对某些 DNA 碱基表现出快速的交联形成,表明在 DNA 研究和治疗学中具有潜在应用 (Jawalekar 等人,2011 年)。

药物开发

在药物开发领域,羟胺,O-[3-(呋喃-2-基)丙基]羟胺的一个关键组成部分,已被用于合成具有潜在抗抑郁和抗焦虑活性的新型化合物。这些包括由 2-乙酰呋喃合成的衍生物,并评估了它们的神经效应,展示了羟胺衍生物在药物化学中的重要性 (Kumar 等人,2017 年)。

细胞保护活性

5-(呋喃-2-基)-3-苯基-异恶唑使用羟胺成分合成,表明此类化合物与合成具有潜在细胞保护活性的异恶唑相关。这突出了呋喃-2-基衍生物在保护细胞免受氧化损伤方面的治疗潜力 (Miao 等人,2018 年)。

抗菌和光物理性质

3-(呋喃-2-基)丙烯酸及其衍生物已表现出良好的抗菌活性,特别是对酵母样真菌和某些细菌。这表明呋喃-2-基化合物在开发新的抗菌剂中具有潜力 (Kalyaev 等人,2022 年)。此外,对呋喃-2-基化合物的研究阐明了溶剂极性对其光物理性质的影响,这对于理解它们在不同环境中的行为至关重要 (Kumari 等人,2017 年)。

属性

IUPAC Name |

O-[3-(furan-2-yl)propyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-10-6-2-4-7-3-1-5-9-7/h1,3,5H,2,4,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSELACDBLFVMMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCCON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576667 |

Source

|

| Record name | O-[3-(Furan-2-yl)propyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-[3-(Furan-2-YL)propyl]hydroxylamine | |

CAS RN |

138718-06-6 |

Source

|

| Record name | O-[3-(Furan-2-yl)propyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

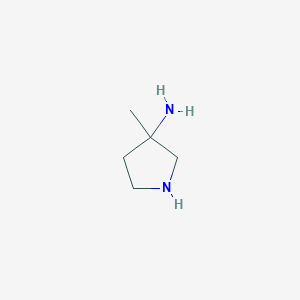

![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)

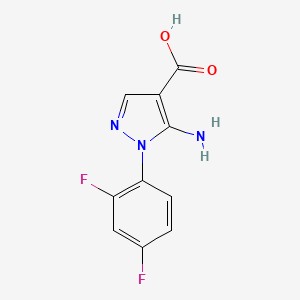

![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)

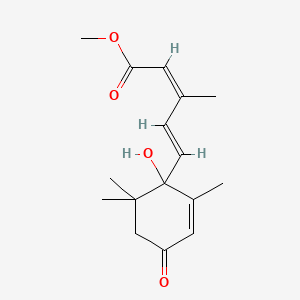

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)